An In-depth Technical Guide to 3-Chlorobenzyl Isothiocyanate: Structure, Properties, and Applications
An In-depth Technical Guide to 3-Chlorobenzyl Isothiocyanate: Structure, Properties, and Applications
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the chemical properties, structure, and applications of 3-Chlorobenzyl Isothiocyanate. Moving beyond a simple data sheet, this document provides in-depth insights into its synthesis, reactivity, and potential within the broader context of medicinal chemistry, grounded in established scientific principles.
Core Compound Identification and Structure
3-Chlorobenzyl isothiocyanate belongs to the isothiocyanate (ITC) class of organosulfur compounds, characterized by the R−N=C=S functional group. This particular molecule is distinguished by a benzyl ring substituted with a chlorine atom at the meta (3) position. The electrophilic nature of the isothiocyanate carbon atom is central to its reactivity and biological activity.
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IUPAC Name: 1-chloro-3-(isothiocyanatomethyl)benzene[]
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CAS Number: 3694-58-4[2]
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Molecular Formula: C₈H₆ClNS[][2]
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Molecular Weight: 183.66 g/mol [][2]
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Synonyms: m-Chlorobenzyl isothiocyanate, Isothiocyanic acid, 3-chlorobenzyl ester[3][4]
Physicochemical Properties
The physical properties of a compound are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods. The data below has been aggregated from various chemical suppliers and databases.
| Property | Value | Source |
| Appearance | Yellow Liquid | [5] |
| Boiling Point | 140 °C at 6 mmHg | [6] |
| Density | ~1.292 g/mL at 25 °C (for related isomers) | [7] |
| Molecular Weight | 183.66 | [] |
| Octanol/Water Partition Coefficient (XlogP) | 4.2 (Predicted) | [8] |
| Refractive Index | ~1.6585 (for related isomers) | [7] |
Note: Some physical properties are reported for isomeric forms (e.g., 2- or 4-chlorobenzyl isothiocyanate) due to a lack of specific data for the 3-chloro isomer. These values serve as a reasonable estimate.
Synthesis and Reactivity Profile
General Synthesis Strategy
Isothiocyanates are most commonly synthesized from their corresponding primary amines. The foundational principle involves reacting the amine with a thiocarbonyl source to form a dithiocarbamate intermediate, which is subsequently desulfurized.[9] This approach offers versatility and generally good yields.
The choice of reagents is critical and depends on the stability of the starting amine and the desired reaction conditions. While historically toxic reagents like thiophosgene were used, modern methods often employ carbon disulfide (CS₂) followed by a desulfurizing agent, providing a safer and more accessible route.[9][10]
Step-by-Step Synthetic Protocol (Illustrative)
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Dithiocarbamate Salt Formation: 3-Chlorobenzylamine is dissolved in a suitable aprotic solvent (e.g., Dichloromethane or THF). An organic base, such as triethylamine, is added to act as a proton scavenger. Carbon disulfide is then added dropwise at a controlled temperature (often 0 °C to room temperature). The base is crucial here; it deprotonates the amine, enhancing its nucleophilicity to attack the electrophilic carbon of CS₂, and then deprotonates the resulting dithiocarbamic acid to form the stable salt.
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Desulfurization: Once the formation of the dithiocarbamate salt is complete, a desulfurizing agent is introduced. Tosyl chloride is an effective choice as it reacts with the sulfur atoms, forming a good leaving group and facilitating the elimination reaction that yields the final isothiocyanate product.[10]
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Work-up and Purification: The reaction mixture is typically washed with water to remove the triethylamine hydrochloride salt and any other water-soluble byproducts. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, usually by vacuum distillation, to yield the pure 3-Chlorobenzyl isothiocyanate.
Core Reactivity
The reactivity of 3-Chlorobenzyl isothiocyanate is dominated by the electrophilic carbon atom of the -N=C=S group. This site is highly susceptible to attack by nucleophiles. In a biological context, the most relevant nucleophiles are the side chains of amino acids, particularly the thiol group of cysteine and the amine group of lysine.[11]
This reactivity is pH-dependent. Under neutral to slightly acidic conditions (pH 6-8), the thiol group of cysteine is the preferred nucleophile, leading to the formation of a dithiocarbamate linkage. In more alkaline environments (pH 9-11), the deprotonated ε-amino group of lysine becomes a more potent nucleophile, attacking the isothiocyanate to form a stable thiourea derivative.[11] This covalent modification is the basis for the biological activity of many ITCs, as they can irreversibly bind to and alter the function of target proteins.[12]
Applications in Research and Drug Development
Isothiocyanates (ITCs) are a well-established class of phytochemicals with significant potential in cancer chemoprevention and therapy.[13][14] Compounds like sulforaphane, benzyl isothiocyanate (BITC), and phenethyl isothiocyanate (PEITC) have been extensively studied for their ability to selectively induce apoptosis (programmed cell death) in cancer cells while leaving normal cells relatively unharmed.[15]
The anticancer effects of ITCs stem from their ability to modulate multiple cellular signaling pathways.[14][16] Key mechanisms include:
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Induction of Phase II Detoxifying Enzymes: ITCs are potent activators of the Nrf2/Keap1 pathway, which upregulates the expression of antioxidant and detoxifying enzymes like Glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[13] This enhances the cell's ability to neutralize carcinogens.
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Inhibition of Cell Proliferation: ITCs can induce cell cycle arrest, preventing cancer cells from dividing uncontrollably.[17]
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Apoptosis Induction: They can trigger apoptosis by altering the expression of Bcl-2 family proteins and activating caspases.[15]
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Anti-inflammatory Effects: Many cancers are driven by chronic inflammation. ITCs can inhibit pro-inflammatory pathways like NF-κB.[18]
While specific research on 3-Chlorobenzyl isothiocyanate is less prevalent than for its parent compound BITC, its structural similarity makes it a compelling candidate for investigation in these areas. The chloro-substitution can modulate its lipophilicity, cell permeability, and reactivity, potentially offering a distinct pharmacological profile. Primarily, it serves as a valuable synthetic intermediate for building more complex molecules and libraries of potential drug candidates.[19]
Spectroscopic Profile
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Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a very strong and broad absorption band typically appearing around 2000-2200 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the -N=C=S group.[4]
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Mass Spectrometry (Electron Ionization): The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 183, along with an isotope peak (M+2) at m/z 185 with approximately one-third the intensity, characteristic of the presence of a single chlorine atom.[20] Key fragmentation would likely involve the benzylic cleavage to form the chlorotropylium ion at m/z 125.[20]
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¹H NMR Spectroscopy: The proton NMR spectrum would show a complex multiplet in the aromatic region (approx. 7.0-7.4 ppm) corresponding to the four protons on the substituted benzene ring. A characteristic singlet for the two benzylic protons (-CH₂-) would appear further downfield, likely in the range of 4.5-4.8 ppm.
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¹³C NMR Spectroscopy: The carbon NMR would display signals for the six aromatic carbons, the benzylic carbon (-CH₂-), and a highly deshielded signal for the central carbon of the isothiocyanate group (-N=C =S), often appearing in the 130-150 ppm range.
Safety, Handling, and Storage
3-Chlorobenzyl isothiocyanate is a hazardous chemical that requires strict safety protocols. The isothiocyanate functional group makes it a potent lachrymator and irritant.
Hazard Identification
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Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[21]
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Skin Corrosion/Irritation: Causes skin irritation. May cause an allergic skin reaction.[21][22]
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Eye Damage: Causes serious eye damage.[22]
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Respiratory Irritation: May cause respiratory irritation.[21][22]
Safe Handling Protocol
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Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[23] An eyewash station and safety shower must be readily accessible.
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Personal Protective Equipment (PPE):
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Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[5] Wash hands thoroughly after handling.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][22] Keep away from incompatible materials such as strong acids, bases, and oxidizing agents. The compound may be moisture-sensitive; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[22]
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Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[5]
References
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Chemical Properties of Isothiocyanic acid, m-chlorobenzyl ester (CAS 3694-58-4). Cheméo. [Link]
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The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. National Institutes of Health (NIH). [Link]
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Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers. [Link]
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Dietary Isothiocyanates: Novel Insights into the Potential for Cancer Prevention and Therapy. MDPI. [Link]
-
Cancer chemoprevention with dietary isothiocyanates mature for clinical translational research. National Institutes of Health (NIH). [Link]
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Selected isothiocyanates rapidly induce growth inhibition of cancer cells. AACR Journals. [Link]
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3-Chlorobenzyl isothiocyanate | CAS#:3694-58-4. Chemsrc. [Link]
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Material Safety Data Sheet - 3-Chlorobenzyl cyanide, 99%. Cole-Parmer. [Link]
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3-chlorobenzyl isothiocyanate (C8H6ClNS). PubChemLite. [Link]
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Isothiocyanic acid, m-chlorobenzyl ester. NIST WebBook. [Link]
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Recent Advancement in the Synthesis of Isothiocyanates. ChemComm. [Link]
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Isothiocyanic acid, m-chlorobenzyl ester. NIST WebBook. [Link]
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4-chlorobenzyl Isothiocyanate | C8H6ClNS. PubChem. [Link]
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Synthesis of Isothiocyanates: An Update. National Institutes of Health (NIH). [Link]
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Isothiocyanate synthesis. Organic Chemistry Portal. [Link]
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Some aspects of reactions of benzyl isothiocyanate with bovine sarcoplasmic proteins. PubMed. [Link]
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Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. RSC Publishing. [Link]
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Reactivity of the isothiocyanate group with cysteine and lysine. ResearchGate. [Link]
- Process for the production of isothiocyanate derivatives.
-
Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]
-
Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl... PubMed. [Link]
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